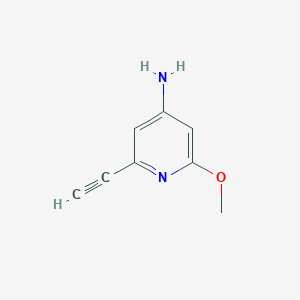
2-Ethynyl-6-methoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-methoxypyridin-4-amine: is an organic compound with the molecular formula C8H8N2O . It is a derivative of pyridine, featuring an ethynyl group at the second position, a methoxy group at the sixth position, and an amine group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methoxypyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethynylation: An ethynyl group is introduced at the second position of the pyridine ring using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Methoxylation: A methoxy group is introduced at the sixth position using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-6-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethynyl, methoxy, and amine groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Ethynyl-6-methoxypyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Lacks the methoxy and amine groups, making it less versatile in certain reactions.
6-Methoxypyridin-4-amine: Lacks the ethynyl group, which may limit its applications in specific synthetic routes.
2-Ethynyl-4-aminopyridine: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-Ethynyl-6-methoxypyridin-4-amine is unique due to the presence of all three functional groups (ethynyl, methoxy, and amine) on the pyridine ring. This combination of groups enhances its reactivity and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-ethynyl-6-methoxypyridin-4-amine |
InChI |
InChI=1S/C8H8N2O/c1-3-7-4-6(9)5-8(10-7)11-2/h1,4-5H,2H3,(H2,9,10) |
Clé InChI |
KHUVJLCRWCNBCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
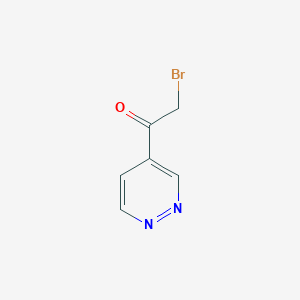
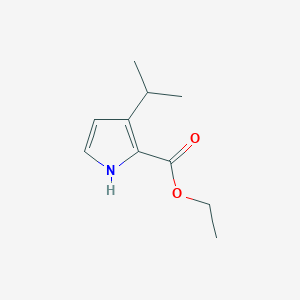
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)


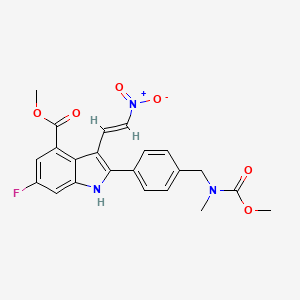
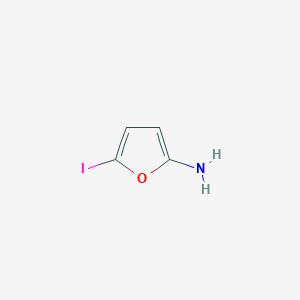

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
